N-(4-methoxyphenyl)oleamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)oleamide: is a chemical compound that belongs to the class of fatty acid amides. It is structurally characterized by the presence of an oleamide moiety linked to a 4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)oleamide typically involves the esterification of oleic acid to form methyl oleate, followed by the reaction of this ester with N-(4-methoxyphenyl)ethylamine in anhydrous methanol. The reaction is catalyzed by sodium methoxide . The product is then characterized using various spectroscopic techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)oleamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oleamide moiety.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: N-(4-methoxyphenyl)oleamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: This compound has shown potential neuroprotective and antiepileptic effects. It has been studied for its ability to inhibit calpain activity, which is involved in neurodegenerative disorders . Additionally, it has been explored for its role in appetite regulation and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the formulation of gels and other materials due to its gelation properties .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)oleamide involves its interaction with multiple molecular targets. It is structurally related to endogenous cannabinoids and can bind to the CB1 receptor as a full agonist . Additionally, it inhibits calpain activity, providing neuroprotective effects against excitotoxicity-induced neuronal death . The compound also affects protein synthesis and causes leakage of intracellular components, contributing to its broad bioactivity .
Comparison with Similar Compounds
- N-oleoylethanolamide
- N-palmitoylethanolamide
- N-stearoylethanolamide
Comparison: N-(4-methoxyphenyl)oleamide is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H41NO2 |
---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(Z)-N-(4-methoxyphenyl)octadec-9-enamide |
InChI |
InChI=1S/C25H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27)26-23-19-21-24(28-2)22-20-23/h10-11,19-22H,3-9,12-18H2,1-2H3,(H,26,27)/b11-10- |
InChI Key |
GVVBDSXGTXGHEV-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.